
4-Chlorobutyl Dihydrogen Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobutyl Dihydrogen Phosphate is an organophosphate compound that contains a phosphate group attached to a 4-chlorobutyl chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both a phosphate group and a chlorinated alkyl chain makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl Dihydrogen Phosphate typically involves the reaction of 4-chlorobutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobutanol+Phosphoric Acid→4-Chlorobutyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
4-Chlorobutyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphates.
科学的研究の応用
4-Chlorobutyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chlorobutyl Dihydrogen Phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chlorobutyl chain can interact with hydrophobic regions of proteins and enzymes, affecting their activity and function. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their biological activity.
類似化合物との比較
Similar Compounds
4-Chlorobutyl Phosphate: Similar structure but lacks the dihydrogen phosphate group.
Butyl Dihydrogen Phosphate: Similar structure but lacks the chlorine atom.
4-Chlorobutyl Phosphonate: Contains a phosphonate group instead of a phosphate group.
Uniqueness
4-Chlorobutyl Dihydrogen Phosphate is unique due to the presence of both a chlorinated alkyl chain and a dihydrogen phosphate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. The presence of the chlorine atom also enhances its reactivity compared to non-chlorinated analogs.
特性
分子式 |
C4H10ClO4P |
|---|---|
分子量 |
188.55 g/mol |
IUPAC名 |
4-chlorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10ClO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8) |
InChIキー |
XRRPMRIWNAFKJS-UHFFFAOYSA-N |
正規SMILES |
C(CCCl)COP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


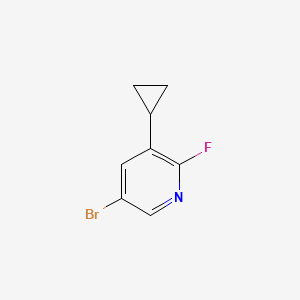
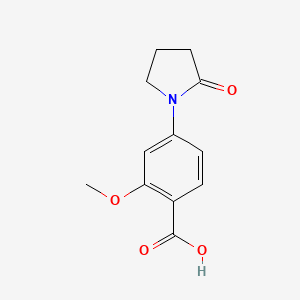
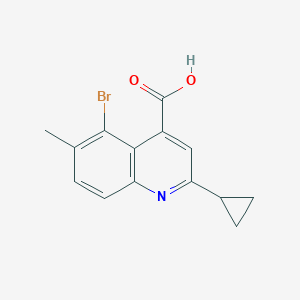
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
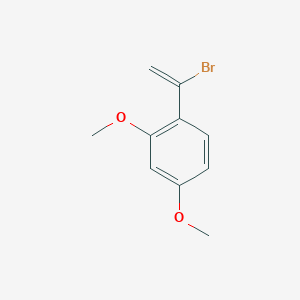
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

![(R)-N-[(R)-1-[4-[[6-(4-Pyridyl)-2-quinazolinyl]amino]phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B13696321.png)
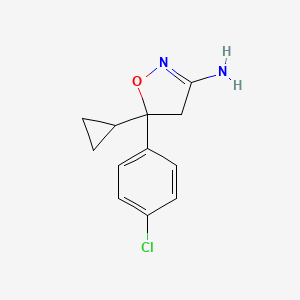

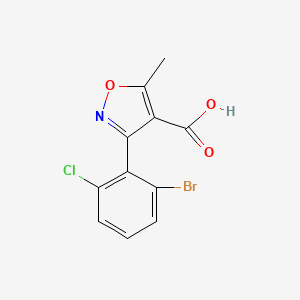

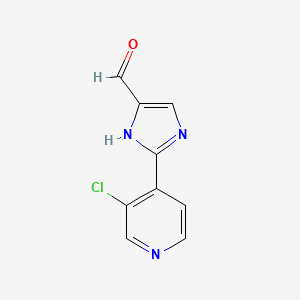
![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
